

# Application Notes and Protocols: Investigating Centanafadine Hydrochloride in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for exploring the therapeutic potential of **centanafadine hydrochloride** in combination with other pharmacological agents.

Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for Attention-Deficit/Hyperactivity Disorder (ADHD) and other neuropsychiatric conditions. Its unique triple reuptake inhibition profile suggests potential for synergistic or additive effects when combined with other compounds, and may offer a favorable safety profile in comparison to other ADHD treatments.

#### **Rationale for Combination Therapy**

The primary motivations for exploring centanafadine in combination therapy include:

- Addressing Comorbidities: ADHD frequently co-occurs with other conditions such as anxiety
  and depression. Centanafadine's serotonergic activity may help address these mood-related
  symptoms, and its use as an adjunct to selective serotonin reuptake inhibitors (SSRIs) is
  under investigation.
- Enhancing Efficacy: For patients who experience a partial response to either centanafadine or another ADHD medication, a combination approach may provide a more robust improvement in symptoms.



• Improving Tolerability: Non-stimulants like centanafadine may be prescribed alongside stimulants to mitigate side effects that the latter does not alleviate. Matching-adjusted indirect comparisons have suggested that centanafadine has a favorable safety profile compared to some stimulants and other non-stimulants, with a lower risk of certain adverse events.

## Data Presentation: Monotherapy and Comparative Efficacy

While clinical data on centanafadine in direct combination with other drugs is still emerging, extensive data from monotherapy trials provide a baseline for designing and interpreting combination studies.

### Table 1: Summary of Centanafadine Efficacy in Adult ADHD (Phase 3 Trials)



| Study                      | Treatment<br>Group         | N             | Baseline<br>AISRS Total<br>Score<br>(Mean) | Change<br>from<br>Baseline at<br>Day 42 (LS<br>Mean) | P-value vs.<br>Placebo |
|----------------------------|----------------------------|---------------|--------------------------------------------|------------------------------------------------------|------------------------|
| Study 1                    | Centanafadin<br>e 200 mg/d | 149           | 38.7 (SD 6.8)                              | -3.16                                                | 0.019                  |
| Centanafadin<br>e 400 mg/d | 149                        | 38.7 (SD 6.8) | -2.74                                      | 0.039                                                |                        |
| Placebo                    | 148                        | 38.7 (SD 6.8) | -                                          | -                                                    |                        |
| Study 2                    | Centanafadin<br>e 200 mg/d | 145           | 38.7 (SD 6.8)                              | -4.01                                                | 0.002                  |
| Centanafadin<br>e 400 mg/d | 143                        | 38.7 (SD 6.8) | -4.47                                      | 0.001                                                |                        |
| Placebo                    | 142                        | 38.7 (SD 6.8) | -                                          | -                                                    |                        |

Data

synthesized

from two

Phase 3,

randomized,

double-blind,

multicenter,

placebo-

controlled

trials.

AISRS: Adult

ADHD

Investigator

Symptom

Rating Scale;

LS: Least

Squares; SD:



Standard Deviation.

**Table 2: Summary of Centanafadine Efficacy in Pediatric** 

and Adolescent ADHD (Phase 3 Trials)

| Population                                                                                            | Treatment Group            | Change from Baseline in ADHD- RS-5 Total Score (LS Mean) | P-value vs. Placebo |
|-------------------------------------------------------------------------------------------------------|----------------------------|----------------------------------------------------------|---------------------|
| Adolescents (13-17 years)                                                                             | Centanafadine 328.8<br>mg  | -18.50                                                   | 0.0006              |
| Centanafadine 164.4<br>mg                                                                             | -                          | Not Significant                                          |                     |
| Placebo                                                                                               | -14.15                     | -                                                        |                     |
| Children (6-12 years)                                                                                 | Centanafadine High<br>Dose | Statistically Significant<br>Improvement                 | 0.0008              |
| Centanafadine Low<br>Dose                                                                             | -                          | Not Significant                                          |                     |
| Data synthesized from<br>two Phase 3,<br>randomized, double-<br>blind, placebo-<br>controlled trials. |                            |                                                          |                     |
| ADHD-RS-5: ADHD<br>Rating Scale, 5th<br>Edition.                                                      |                            |                                                          |                     |

### Signaling Pathways and Experimental Workflows Centanafadine's Mechanism of Action



#### Methodological & Application

Check Availability & Pricing

Centanafadine acts by blocking the reuptake of three key neurotransmitters involved in mood and behavior: norepinephrine, dopamine, and serotonin. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.













Click to download full resolution via product page

 To cite this document: BenchChem. [Application Notes and Protocols: Investigating Centanafadine Hydrochloride in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606595#using-centanafadine-hydrochloride-in-combination-with-other-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com